1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid” is a chemical compound. The tert-butyloxycarbonyl (Boc) group in this compound is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of compounds similar to “this compound” often involves the formation of a ring structure, followed by functionalization with the tert-butoxycarbonyl (Boc) protected amino group and the carboxylic acid moiety.Molecular Structure Analysis
The molecular structure of “this compound” includes a piperidine ring, which is a common feature in many bioactive compounds . The compound also contains a carboxylic acid group and a tert-butoxycarbonyl group .Chemical Reactions Analysis
The Boc group in “this compound” can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide .Scientific Research Applications
Synthesis and Derivatization
This compound is used in the synthesis of complex molecules due to its protective group, which is crucial in stepwise chemical synthesis. For example, it is involved in the tert-butoxycarbonylation of acidic proton-containing substrates, such as phenols and aromatic amines, under mild conditions without the need for a base, leading to chemoselective high yields (Saito, Ouchi, & Takahata, 2006).
Catalysis
In the field of catalysis, derivatives of this compound have been explored for the selective carbonylation of alcohols and ethers to form carboxylic acids and esters. This process is facilitated by the use of zeolites and Keggin polyoxometallate clusters, demonstrating its utility in the efficient conversion of simple raw materials into more complex molecules (Cheung, Bhan, Sunley, & Iglesia, 2006).
Structural and Conformational Analysis
The crystal and molecular structure of derivatives of this compound has been extensively studied, providing insights into the conformational preferences and intermolecular interactions within the crystal lattice. Such studies are essential for understanding the physical and chemical properties of these compounds (Cetina, Hergold-Brundić, Raos, & Žuža-Mak, 2003).
Methodology Development in Organic Synthesis
This compound is also pivotal in the development of new synthetic methodologies, such as the metal-free C3-alkoxycarbonylation of heterocycles, which is a key step in the synthesis of bioactive compounds and pharmaceuticals. Such methodologies offer efficient and eco-friendly alternatives to traditional synthetic routes (Xie et al., 2019).
Safety and Hazards
Future Directions
The future directions for “1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid” and similar compounds could involve their use in the synthesis of various bioactive compounds. The Boc group’s ability to protect amines in organic synthesis makes it a valuable tool in the development of new pharmaceuticals .
Mechanism of Action
Target of Action
Similar compounds have been used in the preparation of indole derivatives as efflux pump inhibitors for the treatment and prevention of bacterial infections .
Mode of Action
For instance, CCG-1423, a compound with a similar tert-butoxycarbonyl group, suppresses several pathological processes including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions by inhibiting myocardin-related transcription factor A (MRTF-A), a critical factor for epithelial-mesenchymal transition (EMT) .
Result of Action
Similar compounds have shown to suppress several pathological processes, including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .
Properties
IUPAC Name |
3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-8-6-7-13(4,5)9(14)10(15)16/h9H,6-8H2,1-5H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMPIPDSJUTFSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1C(=O)O)C(=O)OC(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1699454-68-6 |
Source
|
Record name | 1-[(tert-butoxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.